3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is characterized by a pyrrolo[2,3-c]pyridine core structure substituted with a bromine atom at the 3-position and a methoxy group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 5-methoxy-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-methoxy-1H-pyrrolo[2,3-c]pyridine in DCM.
- Add NBS to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Major Products
Nucleophilic substitution: Substituted pyrrolo[2,3-c]pyridines with various functional groups.
Oxidation: Pyrrolo[2,3-c]pyridine carboxylic acids or aldehydes.
Reduction: Dihydropyrrolo[2,3-c]pyridines.
Scientific Research Applications
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit specific signaling pathways involved in tumor growth.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, it inhibits their kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine
- 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the position of the bromine and methoxy groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
3-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLZMAWJHILVMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695647 |
Source
|
Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-60-1 |
Source
|
Record name | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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